

Adrixetinib Target Expression: Application Notes and Protocols for Immunohistochemistry

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Compound of Interest

Compound Name: *Adrixetinib*

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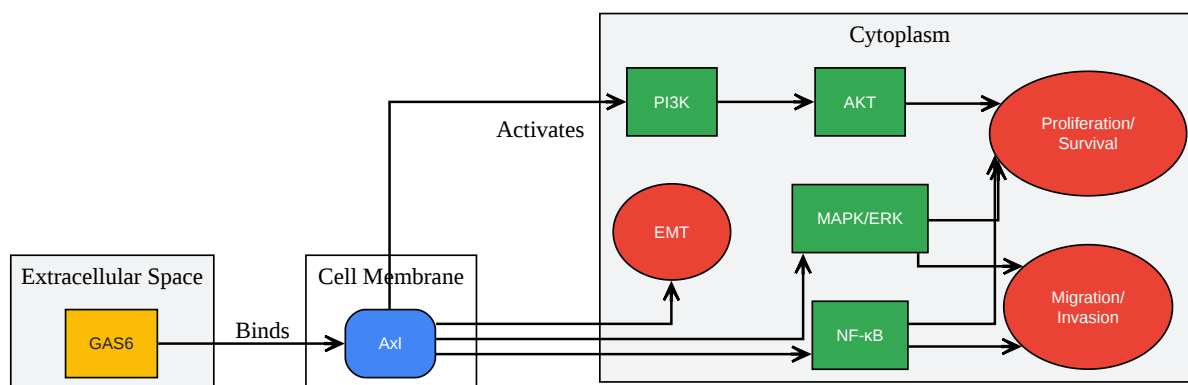
Introduction

Adrixetinib (Q702) is a selective, orally bioavailable small molecule inhibitor that targets three receptor tyrosine kinases: Axl, Mer, and Colony-Stimulating Factor 1 Receptor (CSF1R). These kinases are key players in tumorigenesis, immune evasion, and the development of drug resistance. By simultaneously inhibiting these targets, **Adrixetinib** aims to remodel the tumor microenvironment (TME), enhance anti-tumor immunity, and directly impede cancer cell proliferation and survival. This document provides detailed application notes and protocols for the detection of Axl, Mer, and CSF1R in formalin-fixed, paraffin-embedded (FFPE) human cancer tissues using immunohistochemistry (IHC), a critical tool for identifying patient populations that may benefit from **Adrixetinib** therapy.

Target Overview and Signaling Pathways

Axl, Mer, and CSF1R are all involved in critical signaling pathways that promote cancer progression. Understanding these pathways is essential for interpreting IHC results and elucidating **Adrixetinib**'s mechanism of action.

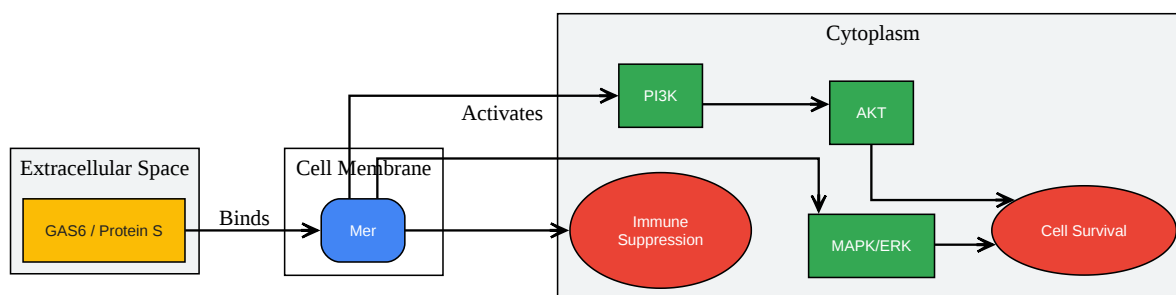
Axl Signaling Pathway: The binding of the ligand Growth Arrest-Specific 6 (GAS6) to Axl leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades. These pathways, including PI3K/AKT, MAPK/ERK, and NF- κ B, are crucial for cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT).



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Axl Signaling Pathway

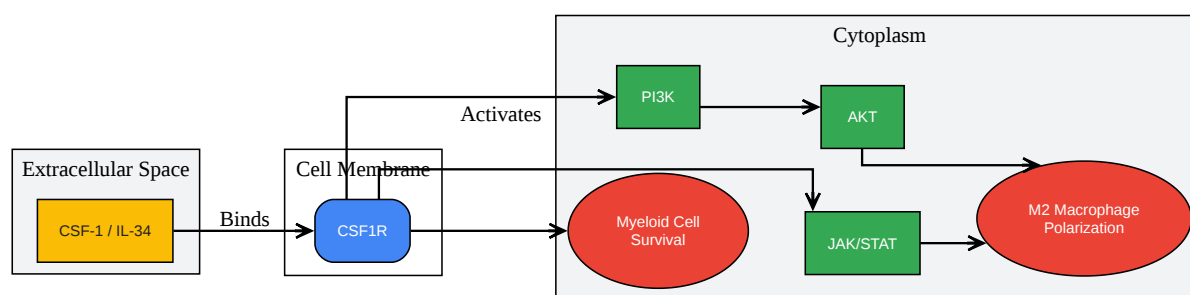
Mer Signaling Pathway: Similar to Axl, Mer is activated by GAS6 and Protein S, leading to the activation of pro-survival pathways such as PI3K/AKT and MAPK/ERK. Mer signaling is particularly important in immune cells, where it can promote an immunosuppressive M2 macrophage phenotype.



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Mer Signaling Pathway

CSF1R Signaling Pathway: The binding of its ligands, CSF-1 and IL-34, activates CSF1R, which is critical for the differentiation, survival, and function of macrophages and other myeloid cells. In the TME, CSF1R signaling promotes the polarization of tumor-associated macrophages (TAMs) to an immunosuppressive M2-like phenotype, fostering tumor growth and metastasis.



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CSF1R Signaling Pathway

Quantitative Expression Data

The expression levels of Axl, Mer, and CSF1R can vary significantly across different cancer types. The following tables summarize reported expression data from immunohistochemistry studies in human cancers.

Table 1: Axl Expression in Human Cancers

Cancer Type	Positive Staining (%)	Notes
Breast Cancer	56.7%	High expression associated with malignancy.[1]
Pancreatic Ductal Adenocarcinoma	70%	Overexpression associated with poorer prognosis.
Esophageal Adenocarcinoma	51.8% - 55%	Overexpression correlated with decreased survival.
Colorectal Adenocarcinoma	76.7%	High expression observed in tumor specimens.
Non-Small Cell Lung Cancer	~70%	Expression observed in both tumor and stromal compartments.

Table 2: Mer Expression in Human Cancers

Cancer Type	Positive Staining (%)	Notes
Non-Small Cell Lung Cancer	~70%	Expression detected in both tumor and stromal cells.[2]

Table 3: CSF1R Expression in Human Cancers

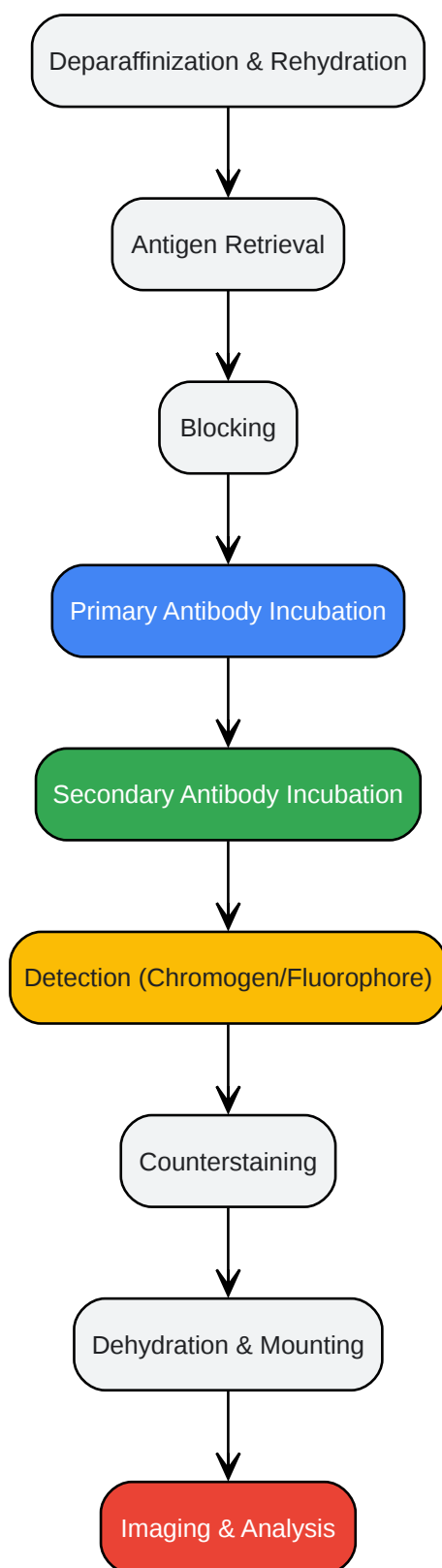
Cancer Type	Positive Staining (%)	Notes
Prostate Cancer	Higher in metastatic tissue	Expressed in both cancer and stromal cells.[3][4]
Lung Adenocarcinoma	33% (High Expression)	High expression in TAMs associated with higher mortality in never-smokers.[5]
Hepatocellular Carcinoma	Variable	Expression levels differ between tumor and adjacent non-cancerous tissue.
Diffuse Large B-cell Lymphoma	Variable	Expression correlates with survival.

Experimental Protocols

This section provides a generalized workflow and detailed protocols for the immunohistochemical staining of Axl, Mer, and CSF1R in FFPE tissues.

General IHC Workflow

The following diagram outlines the key steps in a typical IHC experiment for FFPE tissues.



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IHC Experimental Workflow

Detailed Protocol for Axl, Mer, and CSF1R Staining

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.
- Immerse in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse in 95% Ethanol: 1 change, 3 minutes.
- Immerse in 70% Ethanol: 1 change, 3 minutes.
- Rinse in distilled water.

2. Antigen Retrieval:

- For Axl and Mer: Heat-induced epitope retrieval (HIER) is recommended. Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
- For CSF1R: HIER with a citrate buffer (pH 6.0) is also effective.
- Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

3. Blocking:

- To block endogenous peroxidase activity, incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature.
- Rinse with wash buffer.
- To block non-specific protein binding, incubate slides in a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature.

4. Primary Antibody Incubation:

- Dilute the primary antibody in antibody diluent to the recommended concentration.

- Recommended Antibodies:
 - Axl: Rabbit polyclonal or monoclonal antibody.
 - Mer: Rabbit or mouse monoclonal antibody.
 - CSF1R: Rabbit polyclonal or monoclonal antibody.
- Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

- Rinse slides with wash buffer (3 changes, 5 minutes each).
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.

6. Detection:

- Rinse slides with wash buffer (3 changes, 5 minutes each).
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with wash buffer.
- Develop the signal using a chromogen solution (e.g., DAB). Monitor the color development under a microscope.
- Stop the reaction by immersing the slides in distilled water.

7. Counterstaining:

- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the slides in running tap water.

8. Dehydration and Mounting:

- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium.

9. Imaging and Analysis:

- Slides can be imaged using a brightfield microscope.
- Staining intensity and the percentage of positive cells should be evaluated by a qualified pathologist. A semi-quantitative H-score can be calculated by multiplying the staining intensity (0-3) by the percentage of positive cells.

Conclusion

The immunohistochemical detection of Axl, Mer, and CSF1R provides valuable insights into the tumor microenvironment and can help identify patients who are most likely to respond to **Adrixetinib**. The protocols and data presented here serve as a comprehensive guide for researchers and clinicians to accurately assess the expression of these key therapeutic targets. Consistent and validated IHC methodologies are crucial for the successful clinical development and application of **Adrixetinib**.

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